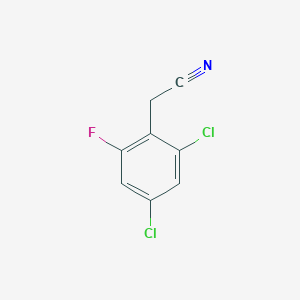

2,4-Dichloro-6-fluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,4-dichloro-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWBINSZQWTLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Routes

Halogenated Benzyl Halide Cyanation

One of the most direct and commonly used methods involves the nucleophilic substitution of a halogenated benzyl halide with a cyanide source.

- Reaction:

- Starting material: 2,4-dichloro-6-fluorobenzyl chloride (or bromide).

- Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Controlled temperature to minimize side reactions.

- Outcome:

- The halogenated benzyl chloride undergoes nucleophilic substitution by cyanide ion to yield 2,4-dichloro-6-fluorophenylacetonitrile.

- Advantages:

- Straightforward reaction.

- Good yields when reaction conditions are optimized.

- Limitations:

- Toxicity and handling issues of cyanide reagents.

- Need for efficient purification to remove unreacted halides and side products.

This method is supported by research findings indicating that similar fluorinated phenylacetonitriles are prepared via this approach, emphasizing its practical utility in industrial and laboratory settings.

Halogenation and Fluorination of Phenylacetonitriles

Another approach involves stepwise halogenation and fluorination on a phenylacetonitrile scaffold.

- Step 1: Starting from phenylacetonitrile or a related intermediate, chlorination is performed at the 2 and 4 positions.

- Step 2: Fluorination at the 6 position is introduced, often by treatment with potassium fluoride (KF) or related fluorinating agents.

- Step 3: Purification and isolation of the desired this compound.

This method requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or unwanted substitution.

Related Synthetic Processes and Catalytic Methods

Though direct patents and literature on this compound are scarce, related compounds and intermediates provide insight into sophisticated preparation methods:

Fluorination Using Potassium Fluoride in Halogenated Aromatics

- A detailed process for synthesizing 2,4-dichloro-5-fluoroacetophenone involves fluorination of dichloronitrobenzene with potassium fluoride under controlled temperature and solvent conditions.

- This process emphasizes the importance of KF bulk density and reaction parameters for optimal fluorination yield.

- The methodology could be adapted for fluorination steps in the synthesis of this compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|

| Cyanation | 2,4-dichloro-6-fluorobenzyl chloride + NaCN | Polar aprotic solvent, 50-80°C | Nucleophilic substitution, careful temp control |

| Fluorination | Potassium fluoride (KF) | 90-185°C, DMSO or acetone solvent | Bulk density of KF critical, moisture removal needed |

| Catalytic coupling | Pd complex on magnetic silica support + boronic acid | Room temp to mild heating, alkali present | Catalyst recyclable, high selectivity |

| Purification | Recrystallization or melt crystallization | Cooling to -12 to -15°C for melt crystallization | Enhances purity, removes impurities |

Research Findings and Yields

- Yields: Cyanation reactions typically achieve yields in the range of 60-90% depending on purity of starting materials and reaction optimization.

- Purity: Purification by recrystallization or melt crystallization is essential to obtain high-purity product, especially due to closely related halogenated impurities.

- Catalyst Efficiency: Use of supported palladium catalysts in related halogenated aromatic syntheses showed high catalytic efficiency and product purity, suggesting potential for adaptation in phenylacetonitrile derivatives.

- Environmental and Safety Notes: Use of magnetic catalysts allows easy recovery and reuse, reducing waste and environmental impact. Cyanide handling requires strict safety protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated benzyl halide cyanation | 2,4-dichloro-6-fluorobenzyl chloride + NaCN | Nucleophilic substitution | Direct, high yield | Cyanide toxicity, purification |

| Stepwise halogenation/fluorination | Phenylacetonitrile + Cl2 + KF | Electrophilic substitution + nucleophilic fluorination | Regioselective, scalable | Requires precise control |

| Catalytic Suzuki coupling (analogous) | Boronic acid + cyanuric chloride + Pd catalyst | Cross-coupling | Catalyst recyclable, mild conditions | Not directly applied to acetonitrile |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluorophenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Formation of various substituted phenylacetonitriles.

Reduction: Formation of 2,4-dichloro-6-fluoroaniline.

Oxidation: Formation of 2,4-dichloro-6-fluorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2,4-Dichloro-6-fluorophenylacetonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its chemical structure allows for various substitution reactions, making it a versatile building block in organic synthesis.

Reactivity and Mechanisms

- The compound can undergo multiple types of reactions:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to produce amines.

- Coupling Reactions: It participates in coupling reactions to generate more complex molecules.

Biological Applications

Pharmaceutical Research

- The compound is being explored for its potential as a precursor in the development of bioactive molecules. It has shown promise in the synthesis of pharmaceutical agents that target specific biological pathways.

Antimicrobial Activity

- Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae, showing significant inhibition of pathogen growth.

Agrochemical Applications

Herbicides and Insecticides

- The compound is utilized as an intermediate in the production of agrochemicals, particularly herbicides and insecticides. Its structural characteristics enhance its effectiveness against pests and weeds by increasing lipophilicity and modifying metabolic pathways in target organisms.

Industrial Applications

Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Case Study 1: Antimicrobial Activity Assessment

In a controlled study assessing antimicrobial properties, this compound was tested against clinical isolates of MRSA and Klebsiella pneumoniae. Results indicated a significant reduction in bacterial load post-treatment, suggesting potential therapeutic applications in combating resistant bacterial infections.

Case Study 2: Agrochemical Efficacy

A study evaluated the effectiveness of the compound as a herbicide precursor. It demonstrated notable efficacy against specific weed species, supporting its application in agricultural pest management strategies.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorophenylacetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,4-Dichloro-6-fluorophenylacetonitrile, it is compared to structurally analogous compounds, focusing on substituent effects and physicochemical parameters. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects: Halogen vs. Sulfur Substitution: The presence of two chlorine atoms and one fluorine in this compound enhances its electrophilicity compared to 2-[(4-Fluorophenyl)sulfanyl]acetonitrile, which features a sulfur-containing sulfanyl group. Steric and Electronic Profiles: The chloro and fluoro substituents in the former compound create a sterically hindered and electron-deficient aromatic ring, favoring reactions like Suzuki-Miyaura couplings. In contrast, the sulfanyl group in the latter may facilitate thiol-ene click chemistry or metal coordination.

Molecular Weight and Polarity :

- The higher molecular weight of this compound (204.02 vs. 167.20 g/mol) reflects the addition of two chlorine atoms. This increases its density and boiling point relative to the sulfur analog.

- The nitrile group in both compounds contributes to polarity, but the halogenated derivative likely exhibits greater lipophilicity, impacting solubility in organic solvents.

Synthetic Utility :

- This compound’s halogenated structure is advantageous in constructing agrochemicals (e.g., herbicides) where halogen atoms enhance bioactivity and environmental stability.

- 2-[(4-Fluorophenyl)sulfanyl]acetonitrile may find use in synthesizing sulfur-containing heterocycles or ligands for catalysis, leveraging the sulfanyl group’s versatility.

Biological Activity

2,4-Dichloro-6-fluorophenylacetonitrile (DCFPA) is a compound of significant interest due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its applications and implications in various fields, particularly in drug development and agrochemistry.

The biological activity of DCFPA is primarily attributed to its nitrile group and halogen substituents. These functional groups allow DCFPA to interact with specific molecular targets within biological systems. The nitrile moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that may influence various cellular processes.

Key Mechanisms:

- Interaction with Enzymes: DCFPA can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Formation of Reactive Intermediates: The compound's metabolic products can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Effects

Research indicates that DCFPA exhibits a range of biological activities, including cytotoxic effects on cancer cells and potential applications in pest control. Its fluorinated derivatives have shown enhanced efficacy in inhibiting glycolysis in cancer cells, making them promising candidates for cancer therapy .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cytotoxicity | Induces cell death in various cancer cell lines |

| Enzyme Inhibition | Inhibits key metabolic enzymes involved in glycolysis |

| Pest Control | Potential to disrupt metabolic pathways in agricultural pests |

Case Studies and Research Findings

-

Cancer Research:

A study focused on the inhibition of glycolysis by fluorinated derivatives of DCFPA demonstrated significant cytotoxic effects against glioblastoma multiforme (GBM) cells. The compounds were found to bind effectively to hexokinase, a key enzyme in the glycolytic pathway, thereby inhibiting its activity more effectively than traditional agents . -

Agrochemical Applications:

Preliminary studies have shown that DCFPA may inhibit metabolic pathways in agricultural pests. This suggests its potential as an effective pesticide, although further research is necessary to fully understand its environmental impact and efficacy against non-target organisms. -

Comparative Analysis:

In comparison with similar compounds, such as 2,4-Dichloro-5-fluorophenylacetonitrile, DCFPA exhibits unique reactivity profiles due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This structural uniqueness may enhance its biological activity and specificity towards certain molecular targets .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,4-Dichloro-6-fluorophenylacetonitrile that influence its reactivity in organic synthesis?

- The compound's reactivity is influenced by the electron-withdrawing effects of chlorine (Cl) and fluorine (F) substituents at the 2,4,6-positions of the phenyl ring. These groups increase the electrophilicity of the nitrile group, making it more reactive in nucleophilic additions or reductions. Physical properties such as melting point (e.g., ~67–69°C for structurally similar compounds) and solubility in polar aprotic solvents (e.g., DMF, DMSO) are critical for reaction design .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact. Work in a fume hood for reactions involving volatile intermediates. Waste containing halogenated compounds must be segregated, stored in labeled containers, and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR can resolve substituent positions on the aromatic ring.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) is recommended .

Advanced Research Questions

Q. How can computational tools like AI-powered retrosynthesis planners optimize the synthetic route for this compound?

- AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example:

Halogenation: Start with fluorophenylacetonitrile and introduce Cl via electrophilic substitution using FeCl/Cl.

Cyanide Incorporation: Use KCN or CuCN in a Rosenmund-von Braun reaction.

Validate predicted routes with DFT calculations to assess activation energies and regioselectivity .

Q. What strategies resolve contradictions in regioselectivity observed during substitution reactions involving this compound?

- Contradictions may arise from competing electronic (e.g., meta-directing F vs. para-directing Cl) or steric effects. Strategies include:

- Kinetic vs. Thermodynamic Control: Vary temperature and reaction time.

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for nitrile protection).

- Catalytic Screening: Test Pd, Cu, or Ni catalysts to modulate selectivity .

Q. How do the electronic effects of chlorine and fluorine substituents influence the reaction mechanisms of this compound in cross-coupling reactions?

- Electron-Withdrawing Effects: The 2,4-Cl and 6-F groups reduce electron density on the phenyl ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric Hindrance: The 2-Cl group may hinder transmetalation steps, requiring bulky ligands (e.g., SPhos) to improve yields.

- Isotopic Labeling: Use -labeled nitrile to track mechanistic pathways via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.